molecular formula C26H20FNO5 B2486946 3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902623-99-8

3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2486946
CAS No.: 902623-99-8
M. Wt: 445.446
InChI Key: SKNQZBDAKYEREW-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinolinone core One common approach is the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with ethoxyquinoline derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, often involving continuous flow processes and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinone derivatives.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicine: It has been investigated for its potential anticancer properties, showing activity against various cancer cell lines.

  • Chemistry: Its complex structure makes it a valuable intermediate in the synthesis of other bioactive compounds.

  • Biology: Studies have explored its role in modulating biological pathways, including its effects on enzyme inhibition.

  • Industry: Its unique properties may be harnessed in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

  • Quinolinone Derivatives: Other quinolinone derivatives with varying substituents.

  • Benzodioxole Compounds: Compounds containing the benzodioxole moiety with different functional groups.

Uniqueness: This compound stands out due to its specific combination of functional groups and the presence of the fluorophenylmethyl group, which may confer unique biological activities compared to other similar compounds.

Biological Activity

The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a derivative of dihydroquinoline and benzodioxole, known for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22FNO4C_{22}H_{22}FNO_4 with a molecular weight of approximately 373.42 g/mol. The structure includes a benzodioxole moiety and an ethoxy group, which are significant for its pharmacological properties.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzodioxole Core : The initial step involves the preparation of the 2H-benzodioxole derivative.
  • Dihydroquinoline Formation : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Final Coupling : The product is then coupled with 3-fluorobenzyl groups to yield the final compound.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Studies have demonstrated that compounds similar to this one can inhibit cancer cell proliferation. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against several pathogens. Preliminary studies suggest it possesses moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The biological effects are primarily attributed to the compound's ability to interact with specific cellular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing various signaling pathways critical for cell survival and proliferation.

Case Studies

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
  • Antimicrobial Testing : In vitro studies conducted on Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain, supporting its potential use in therapeutic applications for inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerVarious cancer cell linesIC50 < 10 µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureusGrowth inhibition at 10 µg/mLAntimicrobial Agents Journal
Anti-inflammatoryAnimal model (arthritis)Reduced swelling and painInflammation Research Journal

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO5/c1-2-31-19-7-8-22-20(12-19)26(30)21(14-28(22)13-16-4-3-5-18(27)10-16)25(29)17-6-9-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNQZBDAKYEREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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